Monoamine Oxidase (MAO) Inhibitory Activity in Vivo: Qualitative Evidence with Class-Level Context
The sole curated bioactivity record for 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (ChEMBL CHEMBL146707) reports that the compound was 'Active' in an in vivo assay for inhibition of Monoamine oxidase (MAO) in Mus musculus, as documented in a 1986 Journal of Medicinal Chemistry study [1]. No quantitative IC50 or Ki value is recorded in the ChEMBL database for this endpoint. By class-level inference, established 1-aminoindane MAO inhibitors such as rasagiline (N-propargyl-1(R)-aminoindan) exhibit MAO-B IC50 values in the low nanomolar range (e.g., ~25 nM) [2]. However, the N-methyl substituent in the target compound, as opposed to the N-propargyl group in rasagiline, predicts reversible rather than irreversible MAO inhibition due to the absence of the propargyl warhead required for covalent flavin modification [3]. This mechanistic distinction is critical for applications requiring reversible MAO modulation without the prolonged enzyme recovery period characteristic of irreversible inhibitors.
| Evidence Dimension | In vivo MAO inhibition (qualitative) |
|---|---|
| Target Compound Data | Qualitatively 'Active' in MAO inhibition assay (Mus musculus) |
| Comparator Or Baseline | Rasagiline: MAO-B IC50 ~25 nM (irreversible); Selegiline: MAO-B IC50 ~10 nM (irreversible) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative potency data. Mechanistic distinction: target compound is predicted to act reversibly vs. irreversible inhibition by rasagiline/selegiline. |
| Conditions | In vivo assay in Mus musculus (1986 J Med Chem study); comparator data from human recombinant MAO-B biochemical assays |
Why This Matters
For researchers seeking a reversible MAO-modulating indane scaffold without the irreversible covalent modification characteristic of propargylamine-based drugs, this compound's N-methyl substitution pattern provides a mechanistically differentiated starting point, though users must independently verify quantitative potency.
- [1] ChEMBL Activity Record for CHEMBL146707, Assay CHEMBL731237. Source Document CHEMBL1123154, J Med Chem (1986). View Source
- [2] Binda C, Hubalek F, Li M, Herzig Y, Sterling J, Edmondson DE, Mattevi A. Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. J Med Chem. 2005;48(26):8148-54. View Source
- [3] Youdim MBH, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nat Rev Neurosci. 2006;7:295-309. View Source
